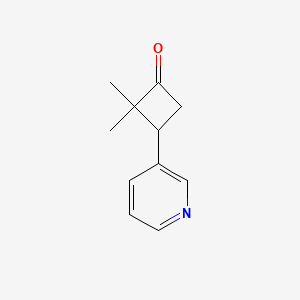
2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one” is a chemical compound with the CAS Number: 1518211-59-0 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 2,2-dimethyl-3-(pyridin-3-yl)cyclobutan-1-one .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one” is 1S/C11H13NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers (Pyr <> Pyr) are major DNA photoproducts induced by UV radiation, which are repaired by DNA photolyase enzymes. These enzymes utilize visible light energy to break the cyclobutane ring, restoring DNA integrity. Photolyases contain two chromophores: FADH- and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF), facilitating energy transfer for DNA repair (Sancar, 1994).
UV-Induced Pyrimidine Dimerization Protection
Triplex formation in DNA has been shown to suppress UV-induced pyrimidine dimerization effectively. This protection is specific to the oligonucleotide used and occurs under acidic conditions that favor triplex formation, highlighting a method to shield DNA from UV damage (Lyamichev, Frank-Kamenetskii, & Soyfer, 1990).
Dual Role in DNA Photosensitization
A derivative of carprofen has been studied for its ability to photoinduce both the formation and repair of DNA damage such as cyclobutane pyrimidine dimers (CPD) and (6–4) photoproducts. This highlights a dual role in DNA photosensitization, where certain compounds can initiate damage or repair depending on the conditions, offering insights into designing molecules for specific interactions with DNA (Trzcionka et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2,2-dimethyl-3-pyridin-3-ylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQKSTYREJQRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833301.png)
![5-[5-(4-Bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2833303.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)

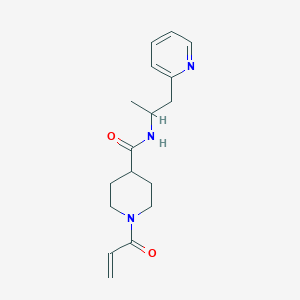
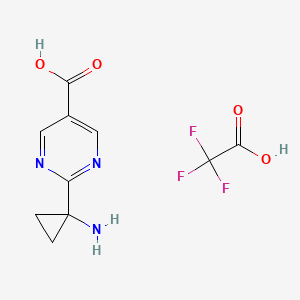
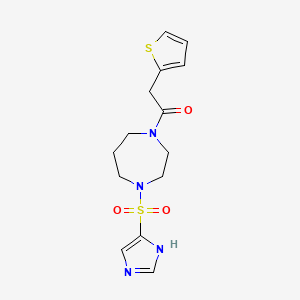

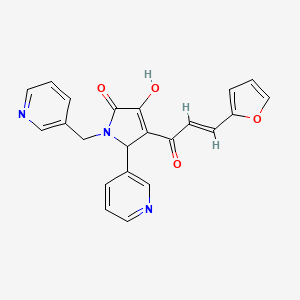
![5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol](/img/structure/B2833314.png)

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)
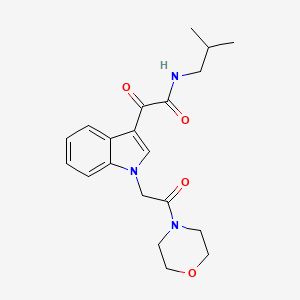
![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)